

A Technical Guide to Acid-PEG2-C2-Boc: Properties, Protocols, and Applications

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Compound of Interest		
Compound Name:	Acid-PEG2-C2-Boc	
Cat. No.:	B605134	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG2-C2-Boc is a heterobifunctional, monodisperse polyethylene glycol (PEG) derivative that has emerged as a critical tool in modern drug development. It belongs to the class of PEG-based linkers, which are integral to the synthesis of complex bioconjugates. Its structure features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a hydrophilic diethylene glycol (PEG2) and a C2 ethyl spacer.

This molecular architecture provides a unique combination of hydrophilicity, precise length, and orthogonal reactivity, making it highly valuable for the construction of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs, in particular, leverage such linkers to connect a target protein ligand with an E3 ubiquitin ligase ligand, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to induce the degradation of specific disease-causing proteins.[3][4]

The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate, while the terminal reactive groups allow for controlled, sequential conjugation to two different molecules.[2][5] This guide provides an in-depth overview of the physical properties, experimental protocols, and core applications of **Acid-PEG2-C2-Boc**.

Physical and Chemical Properties



The fundamental properties of **Acid-PEG2-C2-Boc** are critical for its handling, storage, and application in chemical synthesis. The data has been compiled from various chemical suppliers and databases.

General Properties

Property	Value	Reference(s)
Synonyms	t-Boc-N-amido-PEG2-acid, 3- [2-(2-([(tert-Butoxy)carbonyl]amino)ethoxy) ethoxy]propanoic acid, 2,2- Dimethyl-4-oxo-3,8,11-trioxa-5- azatetradecan-14-oic acid	[2][6][7]
Appearance	Liquid	[3][6]
Color	Colorless to light yellow	[3][8]
Purity	Typically ≥95% - ≥97%	[5][6][9]

Chemical Identifiers and Formula

Property	Value	Reference(s)
CAS Number	1365655-91-9 (most common), 2086688-99-3	[3][5][6]
Molecular Formula	C12H23NO6	[5][6]
Molecular Weight	~277.31 g/mol	[2][5][6]
SMILES	O=C(OC(C) (C)C)NCCOCCOCC(O)=O	[3]
InChI Key	OZMXZVCAXAQCHJ- UHFFFAOYSA-N	[6]

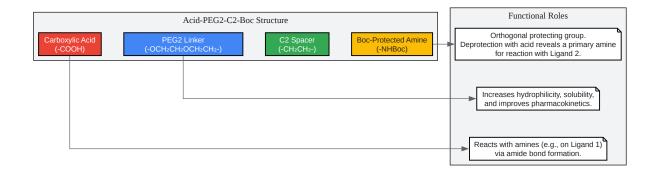
Solubility and Storage



Property	Value	Reference(s)
Solubility	DMSO: ≥100 mg/mL (381.24 mM).[3] The hydrophilic PEG spacer increases solubility in aqueous media.[2][5] Formulations for in vivo use often employ co-solvents.[3]	[2][3][5]
Storage (Neat)	Store at -20°C or 4°C, sealed, and away from moisture.	[2][3][5]
Storage (Stock Sol.)	In solvent: -80°C for up to 6 months; -20°C for up to 1 month.[3][10]	[3][10]

Core Concepts and Applications

The utility of **Acid-PEG2-C2-Boc** is rooted in its bifunctional and hydrophilic nature. The diagram below illustrates the key functional components of the molecule.



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Caption: Functional components of the Acid-PEG2-C2-Boc linker.

This linker is predominantly used in applications requiring the precise connection of two different molecules, a process enabled by its orthogonal protecting group strategy. Key applications include:

- PROTAC Synthesis: Connecting a target-binding ligand to an E3 ligase-binding ligand.[3][4]
- Peptide Synthesis and Modification: Introducing a hydrophilic spacer to modulate peptide solubility and pharmacokinetic properties.[1]
- Bioconjugation: Attaching labels to proteins or conjugating antibodies to drugs (ADCs).[1][8]
- Surface Modification: Functionalizing surfaces to enhance biocompatibility or provide attachment points for biomolecules.[1]

Experimental Protocols

The following are generalized protocols for the use of **Acid-PEG2-C2-Boc**. Researchers must optimize these methodologies for their specific molecules and experimental contexts.

Protocol 1: Amide Coupling with the Carboxylic Acid Terminus

This protocol describes the reaction of the linker's carboxylic acid with a primary amine on a target molecule (Molecule-NH₂).

Materials:

- Acid-PEG2-C2-Boc
- Molecule-NH₂ (e.g., a protein ligand with an available amine)
- Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)



• Tertiary base (e.g., DIPEA or triethylamine)

Methodology:

- Dissolution: Dissolve **Acid-PEG2-C2-Boc** (1.2 equivalents) and Molecule-NH₂ (1.0 equivalent) in the anhydrous solvent.
- Activation: Add the coupling agent (e.g., HATU, 1.2 equivalents) and the tertiary base (e.g., DIPEA, 2.0 equivalents) to the solution.
- Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until completion, as monitored by LC-MS.
- Quenching & Workup: Quench the reaction with water and extract the product using a suitable organic solvent (e.g., ethyl acetate).
- Purification: Purify the resulting conjugate (Boc-NH-PEG2-C2-Molecule) using flash chromatography or preparative HPLC.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the primary amine.

Materials:

- Boc-NH-PEG2-C2-Molecule conjugate from Protocol 1
- Trifluoroacetic acid (TFA)
- Anhydrous dichloromethane (DCM)

Methodology:

- Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
- Deprotection: Add a solution of 20-50% TFA in DCM to the reaction vessel.
- Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.



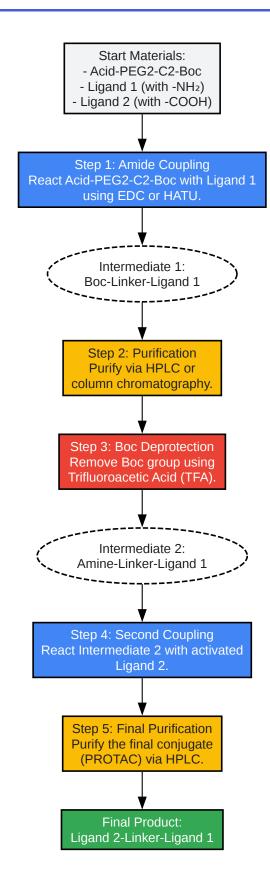




- Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure.
- Isolation: The resulting amine (H₂N-PEG2-C2-Molecule) is often used directly in the next step after ensuring complete removal of TFA.

The workflow for creating a bifunctional molecule like a PROTAC using these protocols is visualized below.





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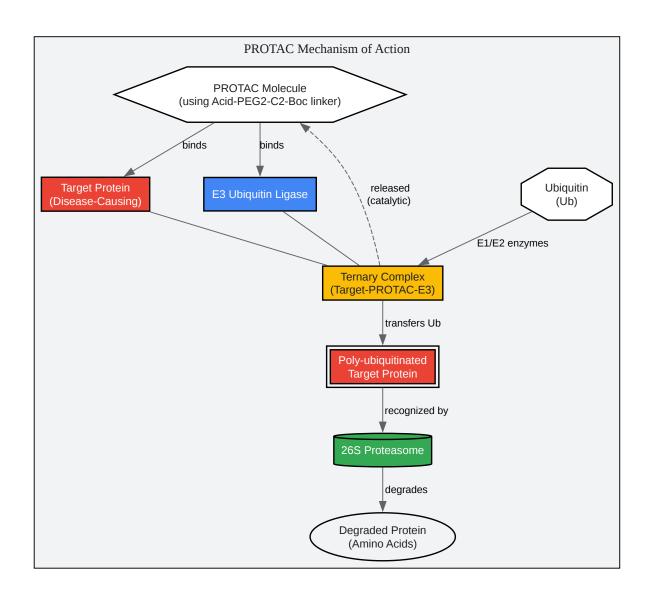
Caption: General workflow for the synthesis of a PROTAC using **Acid-PEG2-C2-Boc**.



Application in PROTAC-Mediated Protein Degradation

The ultimate function of this linker in a PROTAC is to facilitate the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome.





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Caption: Signaling pathway for PROTAC-induced protein degradation.



Conclusion

Acid-PEG2-C2-Boc is a versatile and enabling chemical tool for researchers in drug discovery and biotechnology. Its well-defined structure, comprising a hydrophilic PEG spacer and orthogonally protected reactive termini, provides precise control over the synthesis of complex biomolecules. The properties of enhanced solubility and biocompatibility imparted by the PEG chain are invaluable for the development of next-generation therapeutics such as PROTACs and ADCs. The standardized protocols and clear functional roles outlined in this guide underscore its significance and broad applicability in creating novel and effective therapies.

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